

SAR156497 vs other Aurora kinase inhibitors

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: SAR156497

Cat. No.: S548712

Get Quote

Profile of SAR156497

SAR156497 is recognized in the literature as an **exquisitely selective pan-Aurora kinase inhibitor**, meaning it potently inhibits Aurora A, B, and C kinases with minimal off-target effects [1] [2] [3].

The table below summarizes its key biochemical and cellular activity data:

Parameter	Description / Value
Inhibitor Type	Pan-Aurora (A, B, and C) [2]
Reported IC ₅₀ (Biochemical)	Aurora A: 0.6 nM ; Aurora B: 1 nM ; Aurora C: 3 nM [3]
Cellular Activity (HCT116 cells)	IC ₅₀ (cell viability): 3.7 μM [1]
Key Characteristic	Exceptional kinome-wide selectivity, making it a valuable tool compound [1]

Direct Experimental Comparison

A 2017 study provides a direct, experimental comparison between **SAR156497** and two newer pyrimido-benzodiazepinone-based inhibitors, referred to as **Compound 1** and **Compound 2** [1]. The following table

collates the quantitative data from this study, which used identical experimental protocols to ensure a fair comparison.

Parameter	SAR156497	Compound 1	Compound 2
Cellular Target Engagement (IC₅₀ in HCT116 cells)			
- Aurora A autophosphorylation	> 40 nM [1]	< 40 nM [1]	< 40 nM [1]
- Histone H3 phosphorylation (Aurora B marker)	> 40 nM [1]	< 40 nM [1]	< 40 nM [1]
Cytotoxicity (IC₅₀ - Cell Viability)			
- HCT116 (Colorectal cancer)	3.7 μM [1]	0.84 μM [1]	~0.1 μM (plateaued at 50% viability) [1]
- HeLa (Cervical cancer)	6.0 nM [1]	< 1.0 nM [1]	< 1.0 nM [1]
Selectivity	Exquisitely selective [3]	Highly selective; minimal off-targets besides PLK4 (IC ₅₀ = 43 nM) [1]	Highly selective; minimal off-targets besides PLK4 (IC ₅₀ = 82 nM) [1]
Key Findings	Used as a selective control in the study. Showed expected phenotype of polyploidy (4N DNA accumulation) [1].	Improved cellular potency over SAR156497 in most cell lines tested. Showed polyploidy phenotype [1].	Similar cellular potency to Compound 1. Induced cell cycle arrest in some lines. Showed polyploidy phenotype [1].

Experimental Methodology

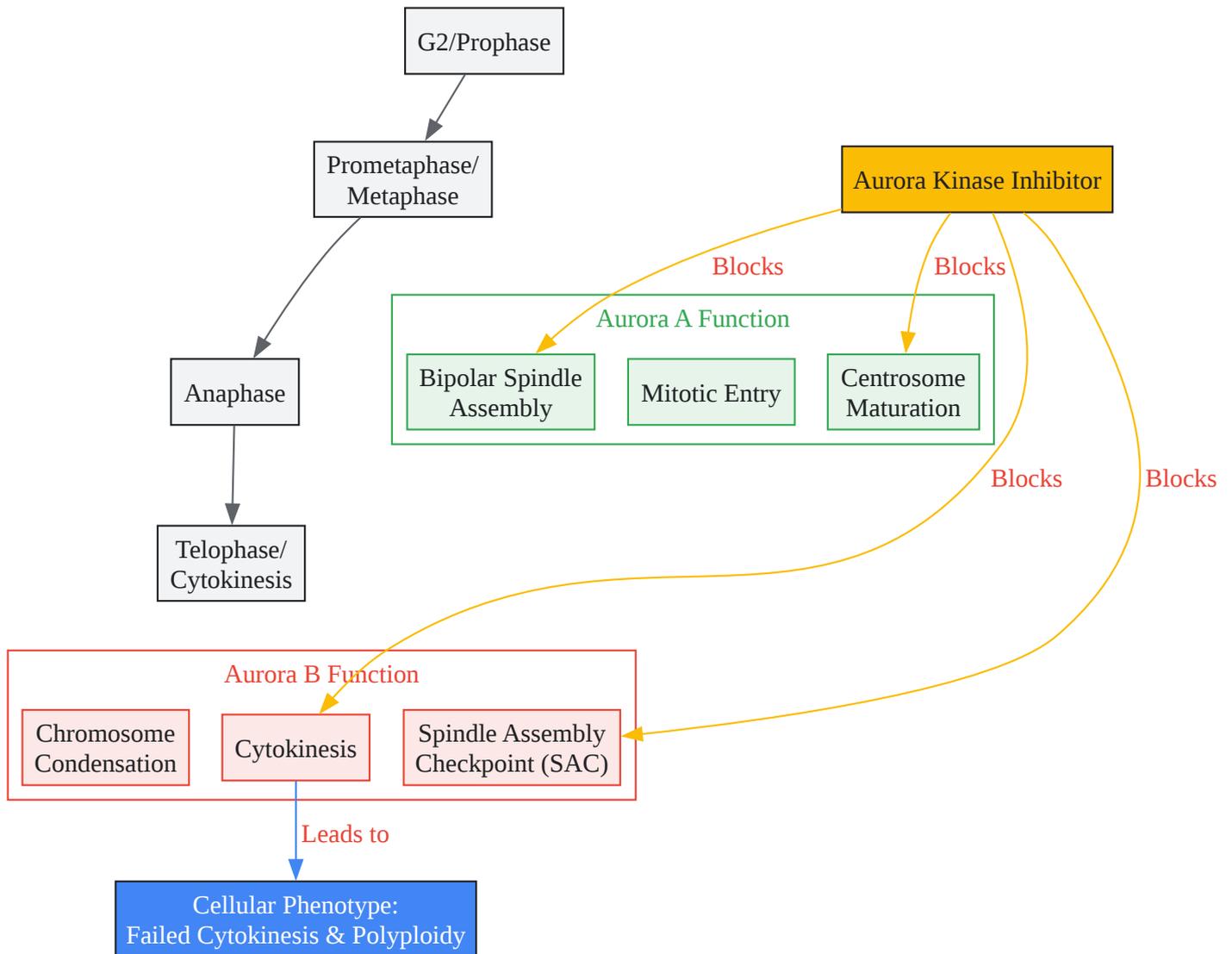
The comparative data in the table above was generated using the following standard experimental protocols [1]:

- **Biochemical Kinase Assays:** To determine direct inhibition of Aurora A, B, and C kinase activity.
- **Cellular Target Engagement (Western Blot):**
 - **Aurora A Inhibition:** Measured by reduction in Aurora A autophosphorylation at T288 in HCT116 cells.
 - **Aurora B Inhibition:** Measured by reduction in phosphorylation of histone H3 at serine 10 (pHH3) in HCT116 cells.
- **Cytotoxicity/Cell Viability (Cell Titer-Glo Assay):** Quantified ATP levels to determine the number of metabolically active cells after 72-hour compound treatment in a panel of cancer cell lines.
- **Cell Cycle Analysis (FACS):** Used propidium iodide staining to measure DNA content in HCT116 cells after 48-hour treatment to observe the accumulation of polyploid cells (4N DNA content), a classic cellular phenotype of Aurora B inhibition.
- **Selectivity Profiling (KINOMEscan):** Screened against a panel of 468 human wild-type and mutant kinases at 1 μ M compound concentration to determine kinome-wide selectivity.

The Role of Aurora Kinases and Inhibitor Mechanism

Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for proper cell division, regulating processes like centrosome maturation, spindle assembly, and chromosome segregation [4] [5]. Their overexpression is frequently linked to various cancers [6] [5]. Most Aurora kinase inhibitors, including **SAR156497** and the compounds discussed, work by **competitively binding to the ATP-binding site** of the kinases, blocking their activity [1] [7].

The following diagram illustrates the cellular process of mitosis and where Aurora kinases act, which is disrupted by inhibitor compounds.



[Click to download full resolution via product page](#)

Key Comparative Insights

- **SAR156497's Niche:** It remains a benchmark for **high selectivity**, which is crucial for academic research to dissect specific Aurora kinase functions without confounding off-target effects [1].

- **Potency vs. Selectivity:** Newer inhibitors like Compound 1 and 2 demonstrate that it is possible to achieve **improved cellular potency** while maintaining excellent selectivity, though they may introduce minimal off-target activity (e.g., against PLK4) [1].
- **Structural Basis for Selectivity:** Co-crystal structures (e.g., of Compound 2 with Aurora A) reveal that specific molecular interactions and the ability to induce a unique DFG-in conformation in the activation segment contribute to the high selectivity observed in this inhibitor class [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Characterization of a highly selective inhibitor of the Aurora ... kinases [pmc.ncbi.nlm.nih.gov]
2. SAR156497, an exquisitely selective inhibitor of aurora ... [pubmed.ncbi.nlm.nih.gov]
3. (PDF) SAR an exquisitely selective 156497 of inhibitor Aurora kinases [academia.edu]
4. Aurora Kinases' Inhibitors – Rising Stars in Cancer ... [pmc.ncbi.nlm.nih.gov]
5. Aurora kinases signaling in cancer: from molecular perception ... [molecular-cancer.biomedcentral.com]
6. Targeting AURKA in Cancer: molecular mechanisms and opportunities... [molecular-cancer.biomedcentral.com]
7. Synthetic Strategies of Pyrimidine-Based Scaffolds as ... [mdpi.com]

To cite this document: Smolecule. [SAR156497 vs other Aurora kinase inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548712#sar156497-vs-other-aurora-kinase-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com